

# Early Studies on Anthrarobin for Psoriasis Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Anthrarobin |           |
| Cat. No.:            | B1665569    | Get Quote |

Initial Assessment: A comprehensive review of historical and modern scientific literature reveals a significant lack of early clinical studies specifically investigating the use of **anthrarobin** for the treatment of psoriasis. While the compound is chemically identified as anthracene-1,2,10-triol, and is related to other anthrones used in dermatology, there is no substantive body of research detailing its clinical efficacy, experimental protocols, or mechanism of action in psoriasis.

In contrast, the closely related compound anthralin (also known as dithranol), with a similar tricyclic aromatic structure, has been a cornerstone of topical psoriasis treatment for over a century. First synthesized in 1916 as a more standardized alternative to the naturally derived chrysarobin, anthralin's use is well-documented in early dermatological literature.[1][2][3]

Given the scarcity of data on **anthrarobin**, this technical guide will focus on the extensive early research conducted on anthralin, providing the requested in-depth analysis for a compound that shares its foundational chemical class and historical context. This information is presented to offer relevant insights into the early therapeutic approaches to psoriasis using anthrone derivatives.

## I. Quantitative Data from Early Anthralin Studies

The following tables summarize quantitative data from early clinical evaluations of anthralin in the treatment of chronic plaque psoriasis. It is important to note that early clinical studies often lacked the rigorous statistical analysis and standardized outcome measures, such as the Psoriasis Area and Severity Index (PASI), that are common today.



| Study /<br>Regimen                              | Number of<br>Patients | Anthralin<br>Concentratio<br>n(s)                      | Treatment<br>Duration                   | Key Efficacy<br>Outcomes                                                                              | Adverse<br>Events                                                                                             |
|-------------------------------------------------|-----------------------|--------------------------------------------------------|-----------------------------------------|-------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Ingram<br>Regimen<br>(Retrospectiv<br>e Study)  | 275<br>(inpatients)   | Not specified<br>(part of a<br>combination<br>regimen) | Median of 25<br>days until<br>clearance | Median time to next treatment: 11 months; Median time to next hospitalizatio n: 8.5 months            | Not detailed                                                                                                  |
| Low-Strength<br>Anthralin with<br>UVB           | 130<br>(inpatients)   | 0.01% -<br>0.03%                                       | Average of 4<br>weeks                   | Clearing of psoriasis achieved in all patients                                                        | Did not<br>produce<br>irritation,<br>staining, or<br>other side<br>effects[4]                                 |
| Low-<br>Concentratio<br>n Ambulatory<br>Therapy | Not specified         | 0.01% -<br>0.05%                                       | Not specified                           | Clinically evaluated as suitable for ambulatory therapy                                               | Did not irritate involved or non-involved skin; No discoloration of clothes, skin, hair, or nails observed[5] |
| Short-Contact Dithranol (Paired Comparison)     | 27                    | 2%                                                     | 8 weeks (1<br>minute daily)             | 17 patients<br>achieved<br>clearing or<br>considerable<br>improvement<br>with dithranol<br>vs. 6 with | Staining of clothes (3 patients) and bathroom (5 patients); no medical side effects noted[6]                  |



|                                                                 |                    |               |               | placebo<br>(p=0.002)                                                                                                         |                                                                                    |
|-----------------------------------------------------------------|--------------------|---------------|---------------|------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| Dithrocream vs. Dithranol in Lassar's Paste (Paired Comparison) | 15<br>(inpatients) | Not specified | Not specified | Therapeutic<br>effectiveness<br>was about<br>the same                                                                        | Dithrocream resulted in less staining and irritation[7]                            |
| Japanese<br>Patient<br>Cohort<br>(Retrospectiv<br>e)            | 70                 | 0.1% - 2.0%   | 3 months      | Mean PASI score decreased from 24.6 to 8.7; Overall response rate: 85.7% (21.4% complete remission, 64.3% partial remission) | Minor skin irritation and pigmentation in most patients; no severe side effects[8] |

## II. Experimental Protocols of Early Anthralin Studies

Early experimental protocols for anthralin application varied but generally revolved around two main approaches: traditional long-contact therapy and the later developed short-contact therapy.

# A. Traditional Long-Contact Therapy (e.g., Ingram Regimen)

The Ingram regimen, a widely used early protocol, combined anthralin with other therapeutic modalities. While specific parameters varied, a typical protocol involved:

- Patient Population: Hospitalized patients with chronic, stable plaque psoriasis.
- Preparation: A daily coal tar bath to help remove scales and sensitize the skin.



- UVB Phototherapy: Following the bath, patients were exposed to a suberythemal dose of broadband ultraviolet B (UVB) radiation.
- Anthralin Application: A paste containing anthralin (dithranol), often combined with salicylic
  acid to reduce its irritancy and enhance penetration, and zinc oxide, was meticulously
  applied to the psoriatic plaques.
- Occlusion: The treated plaques were then covered with a dressing, typically stockinette, to protect clothing and enhance drug contact with the skin.
- Duration: The paste was left on for up to 24 hours, until the next daily treatment cycle.
- Dosage Adjustment: The concentration of anthralin was gradually increased as tolerated by the patient to maximize efficacy while minimizing irritation.

### **B. Short-Contact Anthralin Therapy (SCAT)**

Developed to minimize the common side effects of irritation and staining, short-contact therapy protocols gained favor for outpatient treatment.

- Patient Population: Patients with chronic plaque psoriasis suitable for outpatient management.
- Anthralin Formulation: Higher concentrations of anthralin (e.g., 0.5% to 3%) were used compared to traditional regimens.
- Application: The high-concentration anthralin preparation was applied to the psoriatic plaques for a short duration, typically ranging from 10 minutes to 1 hour.
- Removal: After the prescribed contact time, the anthralin was thoroughly removed from the skin, often with an oil-based cleanser followed by soap and water.
- Frequency: This procedure was typically performed once daily.
- Titration: The contact time and/or concentration could be adjusted based on the patient's therapeutic response and tolerance.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Anthralin: historical and current perspectives PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psoriasis and Treatment: Past, Present and Future Aspects PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Low strength anthralin in psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A topical treatment program for psoriasis with low anthralin concentrations PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-minute dithranol therapy in psoriasis: a placebo-controlled paired comparative study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of psoriasis with dithranol cream compared with dithranol paste PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical anthralin for psoriasis vulgaris: evaluation of 70 Japanese patients PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Studies on Anthrarobin for Psoriasis Treatment: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1665569#early-studies-on-anthrarobin-for-psoriasis-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com